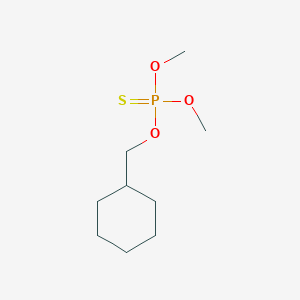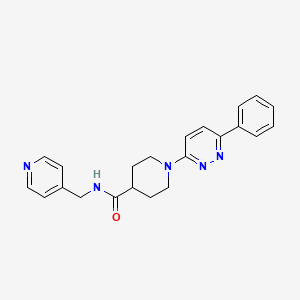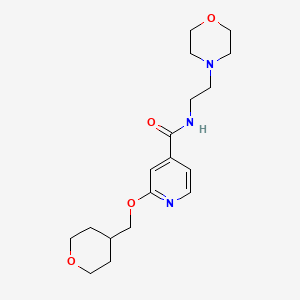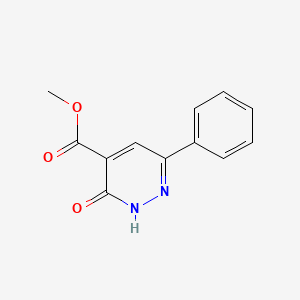
1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is a synthetic organic compound that features a urea linkage and two 4-fluorobenzyl groups
作用機序
Target of Action
A structurally similar compound, 1-(4-fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, has been reported to have a low nanomolar affinity for the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling and cell survival .
Mode of Action
If it is similar to the aforementioned structurally similar compound, it may bind to the sigma-1 receptor, modulating the function of this receptor and influencing cellular processes .
Biochemical Pathways
Sigma-1 receptor ligands are known to influence several biochemical pathways, including calcium signaling and cell survival pathways .
Result of Action
Sigma-1 receptor ligands can influence cellular survival and may have implications in conditions such as neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps. One common approach is to start with the preparation of the intermediate 1-(4-fluorobenzyl)-5-oxopyrrolidine. This intermediate can be synthesized through a series of reactions, including the condensation of 4-fluorobenzylamine with a suitable carbonyl compound, followed by cyclization.
The final step involves the reaction of the intermediate with an isocyanate derivative to form the urea linkage. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.
化学反応の分析
Types of Reactions
1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The fluorobenzyl groups can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
類似化合物との比較
Similar Compounds
1-(4-Fluorobenzyl)-4-methylpiperazine: This compound shares the 4-fluorobenzyl group but differs in its core structure, which is a piperazine ring.
N-(4-Fluorobenzyl)urea: Similar in having a urea linkage and a 4-fluorobenzyl group, but lacks the pyrrolidine ring.
Uniqueness
1-(4-Fluorobenzyl)-3-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)urea is unique due to its combination of a urea linkage, two 4-fluorobenzyl groups, and a pyrrolidine ring
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c21-17-5-1-14(2-6-17)10-23-20(27)24-11-16-9-19(26)25(13-16)12-15-3-7-18(22)8-4-15/h1-8,16H,9-13H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFLMFSIEDOQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(4-chlorobenzenesulfonyl)ethyl]cyclohexanamine](/img/structure/B2537354.png)


![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2537357.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2537358.png)

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-phenyl-2,3-dihydro-1H-indol-2-one](/img/structure/B2537362.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2537363.png)

![3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea](/img/structure/B2537368.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2537370.png)
![6-Oxaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2537371.png)

![9-(2,5-dimethoxyphenyl)-2-(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2537374.png)
